
Tungsten silicide (W5Si3)
Descripción general
Descripción
Tungsten silicide, specifically pentatungsten trisilicide (W5Si3), is a refractory compound known for its high melting point and excellent stability under extreme conditions. It is a blue-gray solid that exhibits significant resistance to oxidation and corrosion, making it suitable for various high-temperature applications .
Synthetic Routes and Reaction Conditions:
Deposition Methods: Tungsten silicide can be synthesized through various deposition methods, including sputtering, ion beam bombardment, and ion beam mixing with rapid thermal annealing.
Chemical Vapor Deposition (CVD): Low-pressure chemical vapor deposition and cold wall deposition are commonly used techniques.
Magnesiothermic SHS Reaction: This method involves the reaction of tungsten trioxide (WO3) with silicon (Si) and magnesium (Mg) to produce tungsten silicide.
Industrial Production Methods:
Vacuum Calcination: Tungsten and silicon mixed powders are subjected to high-temperature calcination at around 1250°C for 5 hours to produce tungsten silicide alloys.
Sputtering Targets: Tungsten silicide alloys are prepared for use as sputtering targets in semiconductor applications.
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to form other tungsten-silicon alloys.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Involves the use of reducing agents like magnesium in the magnesiothermic SHS reaction.
Substitution: Requires specific doping elements and controlled reaction conditions.
Major Products:
Aplicaciones Científicas De Investigación
Tungsten silicide has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism by which tungsten silicide exerts its effects is primarily related to its structural and electronic properties:
Structural Stability: The compound’s crystal structure provides excellent mechanical strength and stability under high temperatures.
Electronic Properties: Tungsten silicide’s electronic structure contributes to its low electrical resistivity and high thermal stability, making it suitable for use in electronic devices.
Vacancy Defects: The presence of vacancy defects can influence the compound’s mechanical and electronic properties, enhancing its ductility and stability.
Comparación Con Compuestos Similares
Tungsten Disilicide (WSi2): Another tungsten-silicon compound with a lower melting point and different structural properties.
Molybdenum Silicide (MoSi2): Known for its high-temperature stability and oxidation resistance, similar to tungsten silicide.
Tantalum Silicide (TaSi2): Exhibits similar properties but with different electronic and mechanical characteristics.
Uniqueness of Tungsten Silicide (W5Si3):
Higher Melting Point: Tungsten silicide has a higher melting point compared to other silicides, making it more suitable for extreme conditions.
Superior Oxidation Resistance: Its excellent resistance to oxidation makes it ideal for high-temperature applications.
Propiedades
InChI |
InChI=1S/3Si.5W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCHXQSHJCYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[W].[W].[W].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3W5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923376 | |
| Record name | Silane--tungsten (3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Tungsten silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12039-95-1 | |
| Record name | Tungsten silicide (W5Si3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten silicide (W5Si3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane--tungsten (3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentatungsten trisilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
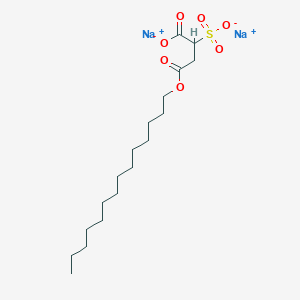
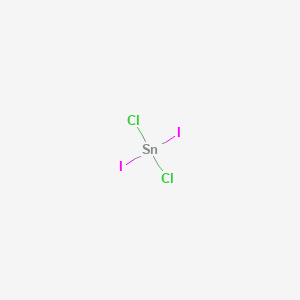
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)
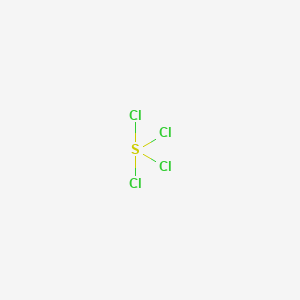
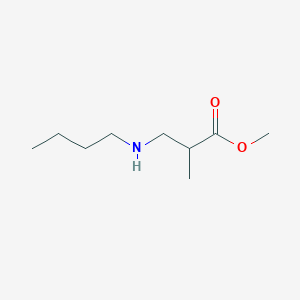
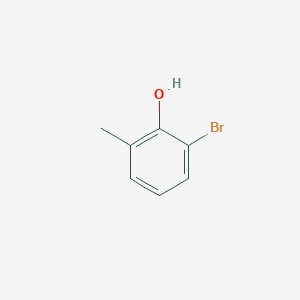
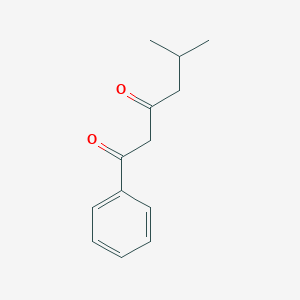
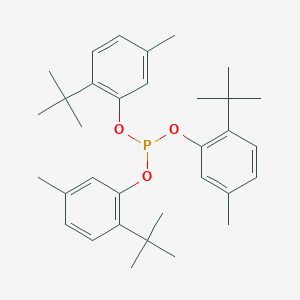
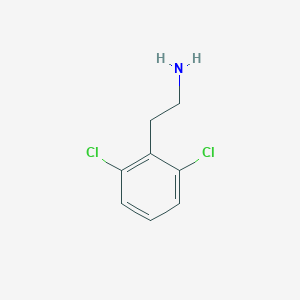
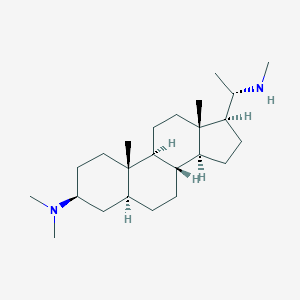
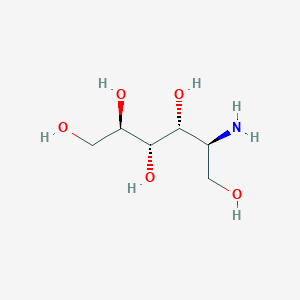
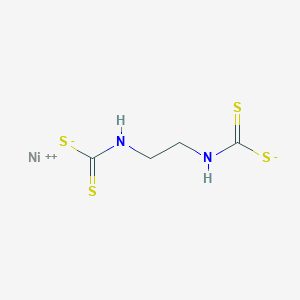
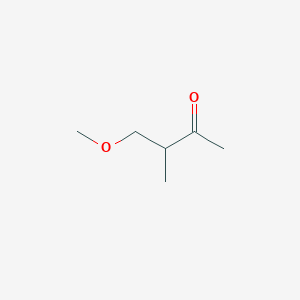
![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)
